molecular formula C7H11ClN4O B2716506 2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide CAS No. 1005699-87-5

2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide

Cat. No. B2716506
CAS RN: 1005699-87-5
M. Wt: 202.64
InChI Key: YDTSHFFEDJCLBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide” is a research chemical . It belongs to the family of pyrazoles, which are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular formula of “2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide” is C7H11ClN4O . Its average mass is 202.641 Da and its mono-isotopic mass is 202.062134 Da .

Scientific Research Applications

Synthesis and Structural Studies

  • Regioselective Synthesis of Pyrazole Derivatives : A study details the regioselective synthesis of succinyl-spaced pyrazoles, including various bispyrazole derivatives, showcasing the versatility of pyrazole chemistry in creating structurally diverse compounds. Such methodologies offer pathways for synthesizing compounds with potential applications in material science and as pharmaceutical intermediates (Bonacorso et al., 2011).
  • Conformational and NBO Analysis : Another research focuses on the synthesis and structural elucidation of a pyrazole derivative, providing insights into its molecular conformation, electronic structure, and potential interaction sites for further chemical modifications or biological interactions (Channar et al., 2019).

Biological Activities and Applications

  • Anti-tumor Activities : Research into pyrazole derivatives synthesized from cyanoacetylhydrazine highlighted their potential anti-tumor activities against various human tumor cell lines. This indicates the potential of pyrazole derivatives in medicinal chemistry for developing new anticancer agents (Mohareb et al., 2012).
  • Heterocyclic Hybrids Synthesis : A study on the one-pot synthesis of bispyrazole-thiazole-pyran-2-one heterocyclic hybrids showcases the integration of pyrazole units into complex molecular architectures, which could have implications in the development of novel materials or biologically active compounds (Rachedi et al., 2018).

Catalytic and Synthetic Applications

  • Ionic Liquid Catalysts in Synthesis : Research on imidazole-based dicationic ionic liquids as catalysts in the synthesis of pyran derivatives demonstrates the role of pyrazole derivatives in facilitating environmentally friendly chemical reactions, contributing to the field of green chemistry (Sharifi et al., 2019).

Material Science and Molecular Docking

  • Molecular Docking Studies : A study utilizing molecular docking and quantum chemical calculations on a pyrazole derivative explored its interaction with biological targets, underscoring the utility of pyrazole derivatives in drug design and the development of therapeutic agents (Viji et al., 2020).

properties

IUPAC Name

2-(4-chloropyrazol-1-yl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTSHFFEDJCLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C=C(C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide

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